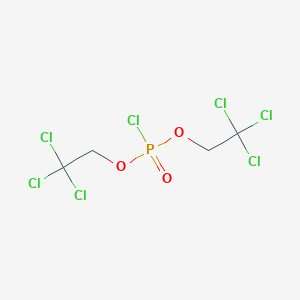
3-methylbenzenesulfonyl Chloride
Vue d'ensemble
Description
3-Methylbenzenesulfonyl Chloride, also known as m-Toluenesulfonyl chloride, is a chemical compound with the molecular formula C7H7ClO2S . It has a molecular weight of 190.65 g/mol .
Synthesis Analysis
M-Toluenesulfonyl chloride can be synthesized via chlorination of m-thiocresol in glacial acetic acid . It may also be used in the synthesis of mesityl-m-tolyl sulfone via reaction with mesitylene .Molecular Structure Analysis
The IUPAC name for 3-methylbenzenesulfonyl Chloride is the same as its common name . The InChI representation isInChI=1S/C7H7ClO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3 . The Canonical SMILES representation is CC1=CC=CC=C1S(=O)(=O)Cl . Physical And Chemical Properties Analysis
The computed properties of 3-methylbenzenesulfonyl Chloride include a molecular weight of 190.65 g/mol, XLogP3 of 2.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 1 .Applications De Recherche Scientifique
Synthesis of 2-chloro 4-methylsulfonamide benzylamine
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 3-Chloro-4-methylbenzenesulfonyl chloride is used in the synthesis of 2-chloro 4-methylsulfonamide benzylamine . This compound could potentially be used as a building block in the synthesis of more complex organic molecules.
- Results or Outcomes : The specific results or outcomes of this application are not provided in the sources I found. However, the successful synthesis of 2-chloro 4-methylsulfonamide benzylamine would be an expected outcome .
Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 3-Methylbenzenesulfonyl Chloride is used in the synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride . This compound could potentially be used as a building block in the synthesis of more complex organic molecules.
- Results or Outcomes : The specific results or outcomes of this application are not provided in the sources I found. However, the successful synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride would be an expected outcome .
Use of Polychlorides in Demonstration Experiments
- Specific Scientific Field : Chemistry Education
- Summary of the Application : Polychlorides, such as 3-Methylbenzenesulfonyl Chloride, could be used as a safer alternative to elemental chlorine in demonstration experiments .
- Methods of Application or Experimental Procedures : The use of polychlorides in demonstration experiments involves replacing elemental chlorine with the polychloride in the experimental procedure .
- Results or Outcomes : The use of polychlorides in demonstration experiments can provide a safer and more convenient way to conduct experiments that traditionally use elemental chlorine .
Synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 3-Methylbenzenesulfonyl Chloride is used in the synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride . This compound could potentially be used as a building block in the synthesis of more complex organic molecules.
- Results or Outcomes : The specific results or outcomes of this application are not provided in the sources I found. However, the successful synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride would be an expected outcome .
Synthesis of 2- (3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 3-Methylbenzenesulfonyl Chloride is used in the synthesis of 2- (3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride . This compound could potentially be used as a building block in the synthesis of more complex organic molecules.
- Results or Outcomes : The specific results or outcomes of this application are not provided in the sources I found. However, the successful synthesis of 2- (3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride would be an expected outcome .
Safety And Hazards
Propriétés
IUPAC Name |
3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPMLWUKHQMEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370380 | |
| Record name | 3-methylbenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylbenzenesulfonyl Chloride | |
CAS RN |
1899-93-0 | |
| Record name | 3-methylbenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)








